Product packaging for Methyl 4-chloroacetoacetate(Cat. No.:CAS No. 32807-28-6)

Methyl 4-chloroacetoacetate

Cat. No.: B123195
CAS No.: 32807-28-6
M. Wt: 150.56 g/mol
InChI Key: HFLMYYLFSNEOOT-UHFFFAOYSA-N
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Description

Significance of Methyl 4-chloroacetoacetate as a Building Block in Organic Chemistry

The importance of this compound in organic chemistry stems from its role as a versatile and reactive building block. Its structure allows for the introduction of diverse functional groups, making it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com The reactivity of the molecule is centered on its susceptibility to nucleophilic attack at the chlorine-bearing carbon and the various reactions possible at the keto and ester positions.

This compound is a key intermediate in the production of several important pharmaceuticals. patsnap.com For example, it is used in the synthesis of the nootropic agent Oxiracetam, which is prescribed for cognitive enhancement, and Dolutegravir, an essential antiretroviral drug for the treatment of HIV. patsnap.com Its utility also extends to the creation of furan-based compounds through cyclization reactions, which are themselves valuable structures in medicinal and agricultural chemistry. The ability to use this compound to construct such varied and significant molecules underscores its importance as a foundational component in synthetic organic chemistry.

Application AreaSpecific Use / Product SynthesizedSource(s)
Pharmaceuticals Intermediate for Oxiracetam (nootropic) patsnap.com
Intermediate for Dolutegravir (antiretroviral) patsnap.com
Precursor for dihydropyrimidinones (DHPMs) in drug discovery
Synthesis of antiviral pyrimidine (B1678525) analogs
Agrochemicals Preparation of insecticides and herbicides cymitquimica.comontosight.ai
Flavors & Fragrances Precursor for cyclic α-diones
General Organic Synthesis Synthesis of dihydrofurans via palladium-catalyzed cyclization

Historical Context of this compound Synthesis and Application

The traditional industrial production of this compound has historically relied on a batch production method. patsnap.comgoogle.com This conventional process begins with dissolving diketene (B1670635) in a solvent, which is then cooled to a low temperature, typically between -30°C and -10°C. patsnap.comgoogle.com Chlorine gas is then introduced into the reactor at a controlled rate for the chlorination step. google.comgoogle.com Following the chlorination reaction, methanol (B129727) is added to carry out the esterification, which ultimately yields this compound after purification steps like distillation. google.comgoogle.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is focused on developing more efficient, cost-effective, and environmentally friendly synthesis methods. patsnap.comresearchgate.net A significant advancement is the shift from traditional batch processing to continuous flow reaction systems. google.com Patents describe methods utilizing micro-channel continuous flow reactors, which allow for better control over reaction conditions, reduce reaction time, and minimize the generation of by-products by optimizing the introduction of reagents like chlorine. patsnap.comgoogle.com

A major future direction is the increasing use of biocatalysis, which leverages enzymes for highly selective chemical transformations under mild conditions. researchgate.netuniba.it Research has demonstrated the highly stereoselective bioreduction of the related compound ethyl 4-chloroacetoacetate using ketoreductase (KRED) enzymes to produce optically active (R)-ethyl 4-chloro-3-hydroxybutyrate, a crucial chiral building block for pharmaceuticals like Atorvastatin. researchgate.netresearchgate.net These enzymatic processes, often coupled with cofactor regeneration systems, offer high yields and enantiomeric excess, representing a "green-by-design" approach. researchgate.netacs.org Future work will likely focus on further optimizing these biocatalytic systems, including enzyme engineering and the use of novel reaction media like deep eutectic solvents, to make them suitable for large-scale industrial application. researchgate.netresearchgate.net The integration of biocatalysis with electrocatalysis to create bioelectrocatalytic systems is another promising frontier for the efficient synthesis of high-value chemicals derived from chloroacetoacetates. uniba.itacs.org

Synthesis MethodKey CharacteristicsAdvantages / DisadvantagesSource(s)
Traditional Batch Chlorination of diketene followed by esterification in a large reactor.Disadvantages: Long reaction times, excess reagent use, by-product formation, environmental pollution. patsnap.comgoogle.comgoogle.com
Continuous Flow Synthesis in micro-channel or continuous flow reactors.Advantages: Better process control, reduced waste, higher yield and purity. patsnap.comgoogle.com
Biocatalytic Use of enzymes (e.g., ketoreductases) for stereoselective reduction.Advantages: High selectivity (chiral products), mild reaction conditions, environmentally friendly ("green chemistry"). researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7ClO3 B123195 Methyl 4-chloroacetoacetate CAS No. 32807-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-oxobutanoate
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InChI

InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMYYLFSNEOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067719
Record name Methyl 4-chloroacetoacetate
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32807-28-6
Record name Methyl 4-chloroacetoacetate
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Record name Methyl 4-chloroacetoacetate
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Record name Butanoic acid, 4-chloro-3-oxo-, methyl ester
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Record name Methyl 4-chloroacetoacetate
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Record name Methyl 4-chloro-3-oxobutyrate
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Record name METHYL 4-CHLOROACETOACETATE
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Synthetic Methodologies for Methyl 4 Chloroacetoacetate

Conventional Industrial Production Methods

The primary industrial route for synthesizing Methyl 4-chloroacetoacetate involves a two-step process. The first step is the chlorination of diketene (B1670635), which forms the intermediate 4-chloroacetoacetyl chloride. This intermediate is then subsequently reacted with methanol (B129727) in an esterification step to yield the final product. chemicalbook.comchemicalbook.com This method is favored in industrial applications due to the relatively low cost and accessibility of the raw materials. google.com

In this conventional batch process, diketene is first dissolved in a suitable solvent and cooled significantly. google.compatsnap.com Gaseous chlorine is then introduced into the reactor at a controlled rate to produce 4-chloroacetoacetyl chloride. google.comguidechem.com Following the chlorination reaction, methanol is added to the reaction mixture to initiate the esterification process, which forms this compound and hydrogen chloride as a byproduct. guidechem.comgoogle.com The crude product is then typically subjected to neutralization, solvent evaporation, and reduced pressure distillation to obtain the purified final product. google.comgoogle.com

Significant process optimization has focused on the method of chlorine introduction during the chlorination step. google.compatsnap.com Traditional methods often utilize a fixed flow rate for chlorine gas, which can lead to inefficiencies and increased by-product formation. google.com A key innovation involves introducing the chlorine gas in sections with varying flow rates. google.compatsnap.com This segmented, variable-flow-rate approach allows for more precise control over the reaction, leading to a more complete reaction of the chlorine and reducing the generation of chlorine-containing by-products. google.compatsnap.com

The choice of solvent is critical for managing the highly exothermic chlorination reaction and ensuring high product purity. google.com Chlorinated hydrocarbons are commonly used as inert solvents. wipo.int Dichloroethane is frequently cited as the solvent of choice in optimized industrial processes. google.compatsnap.com In some procedures, the solvent is added in two parts: a first portion is added to the chlorination kettle and cooled, after which a mixed solution of the second portion of the solvent and diketene is added. google.com Dichloromethane (B109758) is also widely used as a solvent for this process. google.compatsnap.comgoogle.com The solvent dissolves the diketene and helps to dissipate the heat generated during the reaction, which is crucial for preventing side reactions and decomposition. google.comguidechem.com

Strict temperature control is paramount throughout the synthesis process. The chlorination of diketene is a highly exothermic reaction that requires low temperatures to minimize the formation of by-products. google.com Conventional methods typically cool the diketene solution to between -30°C and -10°C before introducing chlorine. google.compatsnap.comgoogle.com In optimized batch processes, the temperature is often maintained at approximately -20°C during the chlorination step. google.com

For the subsequent esterification reaction, the temperature is initially controlled between 0°C and 5°C while the methanol is added. google.comgoogle.com After the addition is complete, the temperature is often raised to 20°C to 25°C and held for a period to ensure the reaction goes to completion. google.comgoogle.com The reaction kinetics, particularly in the chlorination stage, are heavily influenced by the rate of chlorine addition. By introducing chlorine at a variable, controlled flow rate, the reaction rate can be managed effectively, preventing temperature spikes and improving selectivity towards the desired product. google.compatsnap.com

The following table details process parameters from several optimized batch syntheses.

ParameterExample 1Example 2Example 3
Diketene Mass 320 Kg321.7 Kg316.3 Kg
Chlorine Mass 272 Kg270.56 Kg275.2 Kg
Solvent DichloroethaneDichloroethaneDichloroethane
Chlorination Temp. -18°C-20°C-20°C
Methanol Mass 123 Kg123 Kg123 Kg
Product Yield 96.3%95.5%96.1%
Product Content 98.2%98.6%98.5%
Data sourced from patent CN112500290A. google.com

Several by-products can be formed during the synthesis of this compound, which can impact the final product's purity and yield. During the chlorination step, an excess of chlorine can react with the desired product to form 2,4-dichloroacetoacetyl chloride. google.com Another common impurity is the isomeric ethyl 2-chloroacetoacetate (in the synthesis of the corresponding ethyl ester), which is difficult to separate due to a similar boiling point. google.com

The primary strategy to mitigate the formation of these chlorinated by-products is to precisely control the stoichiometry of the reactants, particularly by avoiding an excess of chlorine. google.com The optimized method of introducing chlorine in a segmented, variable-flow-rate manner has been shown to be effective in reducing the generation of these impurities. google.compatsnap.com Additionally, the use of a stabilizer, such as anhydrous copper sulfate, during the chlorination step has been reported to reduce the formation of by-products. google.com

Optimizing the final yield and purity (content) of this compound is a key focus of industrial process development. Traditional batch methods often result in product yields that are not sufficiently high. google.com By implementing process optimizations, particularly the controlled, variable-flow introduction of chlorine, significant improvements can be achieved. google.compatsnap.com This refined method leads to fewer chlorine-containing by-products, which simplifies purification and reduces environmental pollution. google.compatsnap.com These optimized processes have reported product yields reaching up to 96.3% and final product content as high as 98.2%. google.com This is a notable increase compared to other methods that report yields in the range of 91-94%. patsnap.com

Chlorination of Diketene and Subsequent Esterification with Methanol

Advanced Synthetic Approaches

Advanced synthetic strategies for this compound are increasingly focused on enzymatic and biocatalytic methods. These approaches offer high selectivity and operate under mild conditions, aligning with the goals of modern chemical manufacturing. The enzymatic reduction of the keto group in this compound to produce chiral chlorohydrins is a primary focus of these advanced methods.

Green Chemistry Principles in this compound Synthesis

Enzymatic Catalysis in Chiral Chlorohydrin Formation

The enzymatic production of chiral 4-chloro-3-hydroxybutanoates from their corresponding ketoesters is a well-established and highly efficient method for creating stereospecific intermediates for pharmaceuticals. researchgate.net This biotransformation is primarily achieved through the use of ketoreductases (KREDs), which catalyze the asymmetric reduction of the ketone.

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.net In the synthesis of chiral intermediates from this compound, KREDs are employed to produce optically pure methyl (S)-4-chloro-3-hydroxybutanoate or its (R)-enantiomer, depending on the enzyme selected. These enzymes require a hydride source, typically from a nicotinamide (B372718) cofactor such as NADPH or NADH. researchgate.net

A wide variety of microorganisms are sources of ketoreductases with activity towards 4-chloroacetoacetate esters. Screening of enzyme collections is a common strategy to identify the most effective biocatalyst for a specific transformation, targeting high conversion and enantioselectivity. researchgate.net For example, reductases from organisms like Candida magnoliae and Aureobasidium pullulans have been successfully used for the asymmetric reduction of the analogous ethyl 4-chloroacetoacetate. researchgate.netkoreascience.kr

Table 1: Examples of Ketoreductase (KRED) Systems for 4-Chloroacetoacetate Ester Reduction (Note: Most detailed studies utilize ethyl 4-chloroacetoacetate as a substrate; the principles are directly applicable to this compound.)

Enzyme Source OrganismCofactor SystemProduct EnantiomerReference
Kluyveromyces aestuariiNADH / GDH(S)-enantiomer nih.gov
Sporobolomyces salmonicolorNADPH / GDH(R)-enantiomer nih.gov
Candida magnoliaeEndogenous(S)-enantiomer koreascience.kr
Aureobasidium pullulansEndogenous(S)-enantiomer researchgate.net

The high cost of nicotinamide cofactors like NADPH and NADH makes their stoichiometric use in industrial-scale reactions economically unfeasible. To overcome this limitation, a cofactor regeneration system is essential. A widely used and highly efficient method is the enzyme-coupled system employing glucose dehydrogenase (GDH). springernature.comnih.gov

GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, with the simultaneous reduction of the oxidized cofactor (NADP⁺ or NAD⁺) back to its active form (NADPH or NADH). springernature.com This process drives the primary ketoreductase reaction forward. The glucose/GDH system is favored because glucose is an inexpensive and readily available co-substrate, and the reaction is effectively irreversible, providing a strong thermodynamic driving force for the reduction. nih.gov Whole-cell systems are often engineered to co-express both the desired ketoreductase and a compatible GDH, creating a self-sufficient catalyst for the asymmetric reduction. acs.orgnih.gov

While naturally occurring enzymes can catalyze the reduction of this compound, their native properties (e.g., activity, stability, or stereoselectivity) may not be optimal for industrial applications. Directed evolution is a powerful protein engineering technique used to tailor enzymes for specific processes. researchgate.net This methodology involves rounds of gene mutagenesis to create a library of enzyme variants, followed by high-throughput screening to identify mutants with desired improvements.

Through techniques like structure-guided evolution and saturation mutagenesis, researchers can enhance an enzyme's activity towards non-natural or "bulky" substrates, improve its stability in the presence of organic solvents or at higher temperatures, and even invert its enantioselectivity to produce the desired chiral alcohol. springernature.comrsc.orgresearchgate.net For instance, the directed evolution of alcohol dehydrogenases has been successfully applied to enhance activity towards various challenging keto-substrates, demonstrating the potential to create bespoke biocatalysts for the synthesis of methyl 4-chloro-3-hydroxybutanoate precursors. acs.orgrsc.org

Table 2: Key Mutation Sites in Directed Evolution of Ketoreductases for Related Substrates

Original EnzymeTarget Substrate TypeKey Mutation Sites/RegionsObserved ImprovementReference
Lactobacillus kefir ADHBulky-bulky ketonesActive site pocket residuesEnhanced activity & stereoselectivity acs.org
Thermoanaerobacter brockii ADH2,2-disubstituted cyclopenta-1,3-dionesSubstrate binding pocketEnhanced activity rsc.org
Exiguobacterium sp. KREDα-amino β-keto estersMultiple synergistic sitesImproved activity & stereoselectivity springernature.com

A significant challenge in the bioreduction of substrates like this compound is their limited solubility and stability in purely aqueous media, which can also lead to substrate inhibition of the biocatalyst. acs.orgnih.gov To address this, novel solvent systems have been developed. One promising approach is the use of a multiphase system incorporating an organic solvent and a deep eutectic solvent (DES). acs.org

DESs are mixtures of hydrogen-bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low volatility, biodegradability, and simple preparation. acs.org In a bioreduction system, an organic solvent like ethyl acetate (B1210297) can dissolve a high concentration of the substrate, while the DES can enhance whole-cell permeability and enzyme stability. acs.org A recent study on the reduction of ethyl 4-chloroacetoacetate demonstrated that an ethyl acetate-betaine/lactic acid-water system allowed for a high substrate load (up to 1000 mM) and achieved a high yield (≥90%) using a whole-cell biocatalyst. acs.org This type of system effectively combines high substrate throughput with the benefits of green, biocompatible media. acs.org

Biocatalytic Strategies for Improved Synthetic Efficiency and Reduced Environmental Burden

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions, thereby reducing the environmental impact. The asymmetric reduction of related β-keto esters, such as ethyl 4-chloroacetoacetate (ECA), to their corresponding chiral hydroxy esters is a key application of this strategy. These chiral products are valuable building blocks for pharmaceuticals.

Researchers have successfully employed yeast-mediated biocatalytic reduction. For instance, the use of Saccharomyces cerevisiae for the asymmetric reduction of ECA to (S)-4-chloro-3-hydroxybutyric acid ethyl ester has been enhanced by implementing a "slow-release" biocatalysis strategy. In this method, a resin like Amberlite XAD 2 absorbs the ECA substrate and releases it slowly into the reaction medium. This approach mitigates the issues of substrate inhibition and the spontaneous chemical hydrolysis of ECA, leading to significant improvements in both reaction yield and the optical purity of the product. With the addition of the resin, the reaction yield increased from 75% to 84%, and the enantiomeric excess (ee) of the (S)-product improved from 88% to 93% ee. nih.gov

To further optimize this transformation, recombinant Escherichia coli cells expressing both a carbonyl reductase (CgCR) and a glucose dehydrogenase (GDH) for cofactor regeneration have been developed. researchgate.net This whole-cell biocatalyst system demonstrates high efficiency in converting ECA's analogue, ethyl 4-chloro-3-oxobutanoate (COBE), into the chiral product (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE). The system operates effectively in an ethyl acetate-deep eutectic solvent-water medium, which enhances substrate solubility and catalyst stability. researchgate.net Optimization of reaction parameters such as temperature, pH, and the presence of metal ions revealed that the highest activity was achieved at 30°C and pH 7.0. researchgate.net This biocatalytic system exhibits remarkable substrate tolerance, achieving a high yield (≥90%) even at a high substrate concentration of 1000 mM within 12 hours. researchgate.net

Below is a table summarizing the results of the yeast-catalyzed reduction of ethyl 4-chloroacetoacetate (ECA) with and without the addition of Amberlite XAD 2 resin. nih.gov

Table 1: Effect of Amberlite XAD 2 Resin on Yeast-Catalyzed ECA Reduction

Condition Reaction Yield (%) Product Enantiomeric Excess (ee, %)
Without Resin 75 88
Application of Green Solvents in Related Chemical Synthesis

The principles of green chemistry encourage the replacement of hazardous solvents with more environmentally benign alternatives. Traditional syntheses of compounds like this compound often employ chlorinated solvents such as dichloroethane, which pose significant environmental and health risks. nih.govorganic-chemistry.org Green solvents, derived from renewable resources or those with low toxicity and high biodegradability, offer a sustainable alternative. nih.govbohrium.com

Examples of green solvents applicable to related syntheses include:

Water : As the most abundant and non-toxic solvent, water is an ideal medium for many reactions, particularly those involving biocatalysts. bohrium.com

Supercritical Fluids : Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. It is particularly useful for extraction processes and as a reaction medium where its properties can be tuned by adjusting pressure and temperature. aston.ac.uk

Ionic Liquids (ILs) : These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. ILs have been successfully used as solvents for the Knoevenagel condensation of ethyl 4-chloroacetoacetate, demonstrating their potential to replace volatile organic compounds (VOCs). blucher.com.br

Bio-based Solvents : Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as replacements for petroleum-derived solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (DCM). nih.govresearchgate.net

The choice of a greener solvent can significantly reduce the environmental footprint of a chemical process by minimizing waste, reducing energy consumption, and eliminating the use of toxic substances. bohrium.com

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of potentially toxic and expensive metal catalysts. This field has provided numerous powerful methods for the asymmetric synthesis of complex molecules from simple precursors like β-keto esters. acs.org

Asymmetric Domino Michael/O-alkylation Reactions

Domino reactions, where a single event triggers a cascade of subsequent transformations, are highly efficient in building molecular complexity. An asymmetric domino Michael/O-alkylation reaction can be envisioned for β-keto esters. The reaction would begin with a chiral organocatalyst-mediated Michael addition of the β-keto ester to an α,β-unsaturated compound. The resulting enolate intermediate is then trapped intramolecularly via an O-alkylation step to form a cyclic product, such as a dihydrofuran derivative. This strategy allows for the stereocontrolled construction of multiple C-C and C-O bonds in a single operation. The stereochemistry is controlled by the chiral catalyst, which can be a primary or secondary amine that forms a transient chiral enamine or iminium ion with the substrates.

Bifunctional Thiourea-Tertiary Amine Catalysis

Bifunctional catalysts containing both a hydrogen-bond donor (thiourea) and a Brønsted base (tertiary amine) in the same molecule are highly effective in asymmetric synthesis. In reactions involving β-keto esters, the catalyst operates through a dual-activation mechanism. The tertiary amine group deprotonates the acidic α-proton of the β-keto ester to form a nucleophilic enolate. Simultaneously, the thiourea (B124793) moiety activates the electrophile (e.g., an imine or a nitroolefin) by forming hydrogen bonds, thereby lowering its LUMO energy and orienting it for a stereoselective attack by the enolate. nih.govsemanticscholar.org

This catalytic system has been successfully applied to various asymmetric reactions, including the amination of cyclic β-keto esters with dialkyl azodicarboxylates, achieving up to 96% ee. semanticscholar.org The presence of multiple hydrogen bond donors in the catalyst structure was found to be crucial for accelerating the reaction and enhancing enantioselectivity. semanticscholar.org

Table 2: Bifunctional Amine-Thiourea Catalyzed Asymmetric Amination of a β-Keto Ester

Catalyst Loading (mol%) Solvent Yield (%) Enantiomeric Excess (ee, %)
10 Toluene 85 81
5 Toluene 82 54
10 CH₂Cl₂ 88 75
10 THF 75 60

Data derived from a representative study on asymmetric amination. semanticscholar.org

Knoevenagel Condensation in Ionic Liquids

The Knoevenagel condensation is a fundamental C-C bond-forming reaction between an active methylene (B1212753) compound, such as a β-keto ester, and a carbonyl compound. The use of ionic liquids (ILs) as solvents for this reaction offers a green alternative to traditional methods that often use hazardous solvents like benzene (B151609) or toluene. blucher.com.br

A study on the Knoevenagel condensation between ethyl 4-chloroacetoacetate and benzaldehyde (B42025) found that the choice of ionic liquid significantly impacted the reaction yield. The reaction, catalyzed by morpholine (B109124) and acetic acid, proceeded efficiently in various imidazolium-based ionic liquids. The best result was achieved using [bmim][NTf₂] as the solvent, affording the product in a 75% yield. blucher.com.br This demonstrates the potential of ILs to not only serve as environmentally benign reaction media but also to enhance reaction performance. blucher.com.brresearchgate.net

Table 3: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate and Benzaldehyde in Ionic Liquids blucher.com.br

Ionic Liquid Reagent Conc. (mol L⁻¹) Catalyst (mol%) Yield (%)
[bmim][PF₆] 1.0 10 52
[bmim][PF₆] 2.0 10 66
[bmim][PF₆] 2.0 10 75
Multi-component Reactions using Organocatalysts

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly atom-economical and efficient. β-Keto esters are common building blocks in several classic MCRs. researchgate.netnih.gov

Biginelli Reaction : This reaction involves the one-pot, acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of heterocycles with significant pharmacological activities. jk-sci.comyoutube.com Organocatalytic asymmetric versions of this reaction have been developed using chiral Brønsted acids, such as BINOL-derived phosphoric acids. researchgate.net These catalysts protonate and activate the N-acyliminium ion intermediate, guiding the nucleophilic attack of the β-keto ester enol to achieve high enantioselectivity, with reported values ranging from 85% to 97% ee. researchgate.net

Hantzsch Dihydropyridine Synthesis : The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) to form 1,4-dihydropyridines. Organocatalytic versions often use a Hantzsch ester as a biomimetic reducing agent for the transfer hydrogenation of C=C and C=N bonds. organic-chemistry.orgbohrium.comprinceton.edu Chiral phosphoric acids or thioureas can catalyze the enantioselective reduction of substrates like α,β-unsaturated ketones or imines, using a Hantzsch ester as the hydride source. organic-chemistry.org This approach is inspired by the biological role of the NADH cofactor. princeton.edu

Continuous Flow Synthesis Methods for this compound

Continuous flow synthesis has emerged as a superior alternative to traditional batch production for this compound, offering enhanced safety, efficiency, and product quality. This methodology involves the continuous pumping of reactants through a system of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. The primary route for this synthesis involves the chlorination of diketene followed by esterification with methanol. google.comgoogle.com Continuous processes mitigate many of the challenges associated with batch reactions, including poor temperature control and the formation of undesirable by-products. google.com

Design and Operation of Continuous Devices for Industrial Production

The industrial production of this compound via continuous flow has been implemented using various reactor designs, each tailored to optimize the reaction's efficiency and safety. Common to these designs is a two-stage process: a chlorination stage followed by an esterification stage. google.compatsnap.com

Reactor Types and Configurations:

Microreactors/Micro-passage Reactors: These devices feature channels with sub-millimeter dimensions, providing an extremely high surface-area-to-volume ratio. kth.se This characteristic facilitates superior heat transfer, which is crucial for controlling the highly exothermic chlorination of diketene. google.comkth.se In a typical setup, solutions of diketene and a chlorinating agent (such as chlorine dissolved in a solvent or liquid chlorine) are fed into a micro-passage reaction module by metering pumps. google.comgoogle.com The resulting chlorinated intermediate is then immediately mixed with methanol in a second module to undergo esterification. google.com This solvent-free approach simplifies the process by eliminating the need for solvent recycling, thereby reducing production costs. google.com

Falling Film Reactors: In this design, a solution of diketene in a solvent like dichloromethane is cooled and then introduced into a falling film reactor. google.com The solution flows down the reactor's inner surface as a thin film. Simultaneously, chlorine gas is introduced and reacts with the diketene film. google.com This configuration provides a large surface area for the gas-liquid reaction and allows for efficient heat removal. The reaction liquid containing the chlorinated intermediate is then collected at the bottom and continuously fed into a series of esterification reactors where it reacts with methanol. google.com

Series of Continuous Stirred-Tank Reactors (CSTRs): For larger-scale production, a system of interconnected reactors is often employed. This can include a dedicated chlorination reaction kettle, followed by an esterification kettle, a neutralization vessel, a desolventizing unit, and finally a rectification tower for purification. google.com To manage the reaction's heat, the chlorination kettle is often equipped with internal cooling coils. google.com Reactants are continuously fed into the first reactor, and the product stream overflows into subsequent reactors, allowing for a continuous and stable operation. google.com

The operation of these continuous systems involves precise control of flow rates to maintain the desired stoichiometric ratios of reactants. For instance, in some processes, chlorine introduction is adjusted in sections at variable flow rates to optimize the reaction and minimize by-products. patsnap.comgoogle.com The reaction temperature for the chlorination step is typically maintained at low levels, ranging from -50°C to 25°C, while esterification is often carried out at temperatures between -10°C and 20°C. google.comgoogle.com The residence time in the reactors is significantly shortened compared to batch processes, often ranging from a few seconds to a few minutes. google.com

Reactor TypeReactantsKey Operating ParametersReported YieldReference
Micro-passage ReactorDiketene, Liquid Chlorine, MethanolChlorination Temp: -50°C to 25°C; Esterification Temp: -10°C to 20°C; Reaction Time: 0.1s to 50s92.9% google.com
Falling Film ReactorDiketene, Chlorine Gas, MethanolChlorination Temp: -15°C to 15°C; Esterification Temp: -10°C to 0°C>95% google.com
Continuous Kettle SystemDiketene, Chlorine, EthanolChlorination Temp: -5°C to 0°C>97% google.com

Table 1: Comparison of different continuous flow reactor designs for the synthesis of alkyl 4-chloroacetoacetates.

Suppression of By-product Formation in Continuous Processes

A significant advantage of continuous flow synthesis over traditional batch methods is the substantial reduction in the formation of impurities. patsnap.com In batch production, challenges in maintaining uniform temperature and prolonged reaction times can lead to the formation of several chlorinated by-products, such as Methyl 2-chloroacetoacetate and Methyl 2,4-dichloroacetoacetate. google.com These by-products often have boiling points close to that of the desired product, making their separation via distillation difficult and leading to reduced yield and purity. google.com

Continuous processes overcome these issues through several mechanisms:

Precise Temperature Control: The high surface-area-to-volume ratio in microreactors and falling film reactors allows for rapid and efficient heat dissipation. kth.se This prevents the formation of localized hot spots where over-chlorination and other side reactions are more likely to occur. google.com

Short and Controlled Residence Time: Reactants spend a very short and precisely defined time within the reactor. This minimizes the contact time between the chlorinating agent and the already formed product, significantly reducing the probability of further chlorination to di- or tri-chlorinated species. google.com

Rapid Mixing: Microreactors facilitate rapid and efficient mixing of reactants, ensuring a homogeneous reaction environment and preventing localized excesses of the chlorinating agent. mdpi.com

Research has shown that continuous methods can control the generation of the problematic by-product, Methyl 2-chloroacetoacetate, to levels below 0.15%. google.com In one documented example using a falling film reactor, the crude product mixture contained approximately 97.5% this compound, with only 1.3% being the dichlorinated by-product. google.com This high selectivity simplifies the downstream purification process, often requiring less rigorous distillation, which in turn prevents thermal decomposition of the heat-sensitive product. google.com

By-productTypical Content (Batch Process)Typical Content (Continuous Process)Reason for Suppression
Methyl 2-chloroacetoacetate~5%<0.15%Precise temperature and stoichiometry control. google.com
Methyl 2,4-dichloroacetoacetateVariable, can be significant~1.3%Short residence time prevents over-chlorination. google.com

Table 2: Comparison of by-product formation in batch vs. continuous synthesis of alkyl 4-chloroacetoacetates.

Scalability and Economic Value of Continuous Production

The transition from batch to continuous manufacturing for this compound offers considerable scalability and economic benefits, making it an attractive process for industrial-scale production. google.com

Scalability: The scaling up of continuous flow processes, particularly those using microreactors, is typically achieved through "numbering-up" or "scaling-out." Instead of building larger reactors, which can alter the favorable heat and mass transfer characteristics, multiple reactor units are operated in parallel. This approach maintains the process efficiency and safety profile established at the laboratory or pilot scale, ensuring a predictable and reliable scale-up. This modularity allows for flexible production capacity that can be adjusted to meet market demand. kth.se

Economic Value: The economic advantages of continuous production are multifaceted:

Higher Yield and Purity: Continuous processes consistently report higher product yields (often exceeding 95-97%) compared to batch methods (typically 75-88%). google.comgoogle.com The improved purity reduces the costs and product losses associated with complex purification steps. google.com

Reduced Energy Consumption: The superior heat transfer efficiency and shorter reaction times lead to lower energy consumption for heating and cooling. google.com

Smaller Plant Footprint: Continuous flow equipment is significantly more compact than traditional batch reactors of equivalent production capacity, leading to lower capital investment in infrastructure.

Improved Safety: The small reaction volumes inherent in continuous systems, especially microreactors, minimize the potential hazards associated with handling reactive chemicals and managing exothermic reactions. This enhanced safety can lead to lower insurance costs and a safer working environment.

Process Automation: Continuous flow systems are well-suited for automation, which reduces labor costs and minimizes the potential for human error, leading to more consistent product quality. rsc.org

Solvent Reduction: The development of solvent-free continuous processes further enhances the economic and environmental profile by eliminating the costs associated with solvent purchase, recovery, and disposal. google.com

Collectively, these factors result in a more efficient, cost-effective, and sustainable manufacturing process for this compound, meeting the demands of the pharmaceutical and chemical industries for high-quality intermediates. google.comgoogle.com

Reaction Mechanisms and Kinetics Involving Methyl 4 Chloroacetoacetate

Mechanistic Investigations of Methyl 4-chloroacetoacetate Transformations

The reactivity of this compound is governed by the presence of multiple functional groups: an ester, a ketone, and a primary alkyl chloride. This unique combination allows for a diverse range of chemical behaviors, each with its own mechanistic pathway and kinetic profile.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In the case of this compound, the chlorine atom is attached to a primary carbon, which strongly favors the S\textsubscript{N}2 mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine, and the chloride ion leaves simultaneously. chemeurope.comnottingham.ac.ukwikipedia.org The transition state of this reaction involves a pentacoordinate carbon atom.

Reduction Mechanisms, including Asymmetric Bioreduction

The ketone functional group in this compound is susceptible to reduction to a secondary alcohol, yielding methyl 4-chloro-3-hydroxybutyrate. This transformation can be achieved using various reducing agents.

A particularly significant area of investigation is the asymmetric bioreduction of the corresponding ethyl ester, ethyl 4-chloroacetoacetate (ECA), to optically active (S)- or (R)-4-chloro-3-hydroxybutyrate ethyl ester, which are valuable chiral building blocks in pharmaceuticals. slideshare.netnih.govscispace.comsynarchive.com The mechanisms and kinetics of these bioreductions, often employing whole-cell catalysts like baker's yeast (Saccharomyces cerevisiae) or recombinant Escherichia coli expressing specific carbonyl reductases, have been studied in detail. slideshare.netnih.govscispace.comsynarchive.com

The enzymatic reduction mechanism typically involves a carbonyl reductase enzyme that utilizes a cofactor, such as NADPH, as a hydride source. nih.gov The enzyme's active site binds the substrate in a specific orientation, leading to the stereoselective addition of a hydride to one face of the carbonyl group. To sustain the reaction, the oxidized cofactor (NADP\textsuperscript{+}) is regenerated to NADPH by a coupled dehydrogenase enzyme, for example, glucose dehydrogenase, which oxidizes a co-substrate like glucose. nih.gov

Kinetic studies on the asymmetric bioreduction of ethyl 4-chloroacetoacetate have been performed to optimize reaction conditions and understand the enzyme's efficiency. The kinetics often follow the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration.

Enzyme SystemSubstrateK\textsubscript{m} (mM)k\textsubscript{cat} (s⁻¹)Optimal pHOptimal Temperature (°C)
Recombinant E. coli with Carbonyl Reductase (CgCR) and Glucose Dehydrogenase (GDH)Ethyl 4-chloroacetoacetate20.956.17.030

This table presents kinetic parameters for the asymmetric bioreduction of ethyl 4-chloroacetoacetate, a close analog of this compound. The data is derived from studies on a recombinant E. coli system. nih.govscispace.com

Condensation Reactions, including Pechmann Condensation

This compound, as a β-ketoester, can participate in various condensation reactions. One of the most notable is the Pechmann condensation for the synthesis of coumarins. drugfuture.comorganic-chemistry.orgorganic-chemistry.org This reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. organic-chemistry.orgorganic-chemistry.org

The mechanism of the Pechmann condensation is generally understood to proceed through the following steps:

Transesterification: The acidic catalyst promotes the transesterification of the β-ketoester with the phenol to form a phenyl β-ketoester intermediate. organic-chemistry.org

Electrophilic Aromatic Substitution: The carbonyl group of the keto function is activated by the acid catalyst, followed by an intramolecular electrophilic attack on the activated aromatic ring of the phenol. drugfuture.com

Dehydration: The resulting intermediate undergoes dehydration to form the coumarin ring system. organic-chemistry.org

Michael Addition Reactions

This compound has the potential to act as a Michael donor in Michael addition reactions. researchgate.netnih.govscispace.comthieme-connect.denih.govorganicreactions.orgwikipedia.orgacsgcipr.org The Michael reaction is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netnih.govwikipedia.org

For this compound to act as a Michael donor, it must first be deprotonated at the α-carbon (the carbon between the two carbonyl groups) by a base to form a resonance-stabilized enolate. This enolate can then attack the β-carbon of a Michael acceptor. The mechanism proceeds in three main steps:

Enolate Formation: A base removes the acidic α-proton from this compound to generate an enolate anion.

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated compound, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. acsgcipr.org

Protonation: The resulting enolate is protonated by a proton source (often the conjugate acid of the base used in the first step or added during workup) to give the final 1,5-dicarbonyl compound. acsgcipr.org

The rate of the Michael addition is dependent on several factors, including the strength of the base used to form the enolate, the reactivity of the Michael acceptor, and the reaction conditions. The rate-determining step is typically the nucleophilic attack of the enolate on the activated alkene. scispace.com

Cyclization Reactions

The multiple functional groups in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. These cyclization reactions often involve the reaction of the β-dicarbonyl moiety and the alkyl chloride with a dinucleophilic reagent.

One important example is the Japp-Klingemann reaction , which can be used to synthesize hydrazones that are precursors to indoles and pyrazoles. chemeurope.comslideshare.netnih.govdrugfuture.combaranlab.org The reaction involves the coupling of an aryl diazonium salt with a β-ketoester like this compound. chemeurope.comslideshare.net The mechanism involves the initial formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield the final hydrazone. slideshare.net

Furthermore, this compound can be utilized in condensations like the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation to form substituted pyridines and pyridones, respectively. researchgate.netnih.govscispace.comthieme-connect.denih.govchemtube3d.comnih.govlongdom.orgresearchgate.net In the Hantzsch synthesis, two equivalents of the β-ketoester condense with an aldehyde and ammonia (B1221849) (or a primary amine). researchgate.netnih.govresearchgate.net The Guareschi-Thorpe reaction involves the condensation of a cyanoacetic ester with a β-ketoester in the presence of ammonia. organic-chemistry.orgnih.govscispace.comchemtube3d.comlongdom.org

Atmospheric Oxidation Mechanisms

Volatile organic compounds (VOCs) like this compound can be released into the atmosphere, where they undergo oxidation, primarily initiated by hydroxyl (OH) radicals during the day and chlorine (Cl) atoms in marine and coastal areas. nih.govlongdom.orgchemistryviews.orgbeilstein-journals.org

Theoretical and experimental studies on the atmospheric degradation of the structurally similar methyl 2-chloroacetoacetate (M2CAA) provide significant insights into the probable atmospheric fate of this compound. chemistryviews.orgbeilstein-journals.org The primary degradation pathway is initiated by the abstraction of a hydrogen atom by an atmospheric oxidant.

Reaction with Cl Atoms: The reaction of M2CAA with Cl atoms proceeds via hydrogen abstraction from three possible sites: the -CH\textsubscript{3} group, the -CHCl group, and the -COOCH\textsubscript{3} group. chemistryviews.org Theoretical studies have shown that H-abstraction from the -CHCl group is the most favorable pathway kinetically. chemistryviews.org The reaction proceeds through the formation of a pre-reactive complex, indicating an indirect hydrogen abstraction mechanism. chemistryviews.org

Reaction with OH Radicals: Similarly, the OH-initiated oxidation also proceeds via H-atom abstraction. The resulting alkyl radical rapidly reacts with atmospheric oxygen (O\textsubscript{2}) to form a peroxy radical (RO\textsubscript{2}). The fate of this peroxy radical depends on the atmospheric conditions, particularly the concentration of nitrogen oxides (NO\textsubscript{x}).

The atmospheric lifetime of a VOC is determined by its reaction rate constant with the primary atmospheric oxidants.

ReactantOxidantRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Atmospheric Lifetime (τ)
Methyl 2-chloroacetoacetate (M2CAA)Cl atom(2.16 ± 0.85) x 10⁻¹⁰1.57 days
Methyl 2-chloroacetoacetate (M2CAA)Cl atom (Theoretical)-~1.85 days

This table presents kinetic data for the reaction of methyl 2-chloroacetoacetate (M2CAA), a close structural analog of this compound, with chlorine atoms in the atmosphere. The experimental value is from chamber studies, and the theoretical lifetime is based on calculated rate coefficients. chemistryviews.orgbeilstein-journals.org

Kinetic Studies and Reaction Rate Coefficients

Kinetic studies have successfully determined the rate coefficients for the gas-phase reactions of methyl 2-chloroacetoacetate (M2CAA) with both OH radicals and Cl atoms. These experiments were conducted at 298 ± 2 K and atmospheric pressure using relative techniques with different reference compounds, monitored by Fourier-transform infrared spectroscopy (FTIR) and gas chromatography with flame-ionization detection (GC-FID) researchgate.netresearchgate.net.

The rate coefficient for the reaction of OH radicals with M2CAA was determined to be (2.70 ± 0.51) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ researchgate.net. For the reaction initiated by Cl atoms, the rate coefficient was found to be significantly faster. The relative rate coefficient for the reaction of M2CAA with Cl atoms, obtained using FTIR spectroscopy, was (2.16 ± 0.85) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.net. A comprehensive theoretical study on the related ethyl 2-chloroacetoacetate (E2CAA) calculated rate coefficients for the Cl atom reaction over a temperature range of 250–450 K using Canonical Transition State Theory (CTST) journalcsij.com. Based on these kinetic results, the atmospheric lifetime of E2CAA was estimated to be approximately 2.68 days journalcsij.com.

ReactantRadicalRate Coefficient (cm³ molecule⁻¹ s⁻¹)Temperature (K)
Methyl 2-chloroacetoacetateOH(2.70 ± 0.51) × 10⁻¹³298 ± 2
Methyl 2-chloroacetoacetateCl(2.16 ± 0.85) × 10⁻¹¹298 ± 2

Reaction conditions such as temperature, pH, and solvent play a critical role in the kinetics of reactions involving chloroacetoacetates, particularly in biocatalytic processes. In the asymmetric bioreduction of ethyl 4-chloroacetoacetate (ECA) by baker's yeast, the choice of solvent significantly impacts reaction performance researchgate.net. The introduction of an organic solvent like petroleum ether to create a biphasic system enhanced the reaction yield from 74.5% to 84.0% and increased the product's enantiomeric excess from 82.3% to 88.0% compared to a purely aqueous system researchgate.net. This improvement is partly attributed to the organic solvent reducing the spontaneous chemical degradation of the ECA substrate researchgate.net.

The reactions were typically carried out at a controlled temperature of 30°C and a pH of 8.5, maintained by a Tris/HCl buffer, indicating the sensitivity of the enzymatic process to these parameters researchgate.netresearchgate.net. Kinetic analysis revealed that while the maximal reaction rate was lower in the biphasic system, the ratio of the formation rate for the desired S-enantiomer compared to the R-enantiomer was significantly higher, explaining the improved enantiomeric excess researchgate.net. The pH is a crucial factor, as it affects both the enzyme's activity and the stability of the substrate researchgate.net.

In the biocatalytic reduction of ethyl 4-chloroacetoacetate (ECA), a phenomenon known as substrate inhibition is frequently observed, where high concentrations of the substrate inhibit the activity of the reductase enzymes researchgate.netmdpi.com. This inhibition can significantly lower the efficiency and yield of the reaction mdpi.com. Kinetic studies have demonstrated that as the substrate concentration of ECA increases beyond an optimal point, the biocatalytic activity sharply declines mdpi.com.

Another successful mitigation strategy is "slow-release biocatalysis," which involves adsorbing the substrate onto a resin, such as Amberlite XAD-2 researchgate.net. The resin then slowly releases the substrate into the reaction medium, maintaining a low, optimal concentration that avoids enzyme inhibition. This method also lessens the spontaneous chemical hydrolysis of ECA. Using this technique, with an initial ECA concentration of 74 mM and 75 g/L of resin, the reaction yield increased from 75% to 84%, and the product's optical purity rose from 88% to 93% researchgate.net. Structure-guided loop engineering of reductase enzymes has also been shown to be a powerful strategy to reduce substrate inhibition by altering the enzyme's active site uniprot.org.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide deep mechanistic insights that complement experimental findings. Density Functional Theory (DFT) calculations, for instance, have been employed to investigate the mechanism, kinetics, and thermochemistry of the gas-phase reactions between chloroacetoacetates and atmospheric radicals journalcsij.com.

A comprehensive theoretical study on the Cl-atom-initiated atmospheric oxidation of ethyl 2-chloroacetoacetate (E2CAA) was performed using the M06-2X functional journalcsij.com. This study identified the most thermodynamically stable conformer of the molecule at ambient temperature and characterized the hydrogen abstraction pathways. Such computational approaches allow for the calculation of reaction rate coefficients via methods like Canonical Transition State Theory (CTST), which can then be used to estimate the atmospheric lifetime of the compound journalcsij.com.

Theoretical investigations are also crucial for understanding regioselectivity in reactions. For example, combined theoretical approaches, including molecular dynamics simulations, ab initio calculations, and quantum mechanics/molecular mechanics (QM/MM) computations, have been used to explain the regioselectivity of the O-methylation of flavonoids like luteolin and quercetin researchgate.net. These studies can elucidate why one reaction site is preferred over another by analyzing the stability of binding modes and reaction energy barriers researchgate.netrsc.org. This level of detailed analysis is essential for predicting reaction outcomes and designing selective chemical processes.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or nucleic acid. The synthesis of various heterocyclic compounds, like dihydropyrimidinones (DHPMs) from this compound, provides a rich source of molecules for such in silico studies.

DHPM derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example, a series of azo-coupled 3,4-dihydropyrimidine-2(1H)-one derivatives were synthesized and their antimicrobial activity was evaluated. Molecular docking studies were performed against bacterial DNA gyrase B and fungal sterol-14α-demethylase to rationalize the observed biological activity. The results indicated that compounds with specific substitutions showed significant binding affinities, which supported the experimental findings. For instance, a compound with a hydroxyl substitution on the aromatic ring at the fourth position of the dihydropyrimidinone core displayed a high binding affinity for the fungal enzyme, while a methoxy-substituted compound showed strong binding to the bacterial target jmpas.com.

In another study, novel dihydropyrimidinone-derived selenoesters were investigated for their cytotoxic effects on human hepatocellular carcinoma. Molecular docking simulations using AutoDock Vina were employed to understand the interaction between the most potent compound and B-DNA. The simulations revealed that the compound partially inserted into the minor groove of the DNA, forming hydrogen bonds and hydrophobic interactions, which was consistent with experimental observations of DNA damage nih.gov.

Furthermore, dihydropyrimidinone derivatives have been evaluated as inhibitors of the human kinesin Eg5 enzyme, a target for anticancer therapy. Molecular docking analysis demonstrated that compounds bearing a chloro-group at the 3- or 4-position of the substituted ring exhibited higher binding affinities for the Eg5 enzyme than the standard inhibitor, monastrol nih.gov. Docking studies on other DHPM derivatives with the Eg5 protein also revealed that hydrogen bond interactions with amino acid residues such as Glu-95, Thr-48, His-92, Glu-94, and Asn-9 were crucial for their inhibitory action e-journals.in.

The following table summarizes the binding affinities of some dihydropyrimidinone derivatives, which can be synthesized using precursors like this compound, with their respective biological targets.

Compound TypeBiological TargetBinding Affinity (kcal/mol)Key Interactions
Azo-coupled DHPMBacterial DNA gyrase B-8.3Hydrogen bonding, hydrophobic interactions
Azo-coupled DHPMFungal sterol-14α-demethylase-9.1Hydrogen bonding, hydrophobic interactions
DHPM with 3-chloro substitutionHuman kinesin Eg5-7.9Hydrogen bonding with key residues
DHPM with 4-chloro substitutionHuman kinesin Eg5-7.9Hydrogen bonding with key residues
DHPM-derived selenoesterB-DNA (minor groove)Not specified in kcal/molHydrogen bonds, hydrophobic interactions

These studies collectively highlight the importance of molecular docking in predicting the binding modes and affinities of compounds derived from this compound, thereby guiding the design of new and more potent therapeutic agents.

Structure-Activity Relationship (SAR) Calculations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical relationships. These approaches are invaluable for optimizing lead compounds and designing new molecules with enhanced efficacy. The derivatives of this compound, particularly 1,4-dihydropyridines (DHPs) and dihydropyrimidinones (DHPMs), have been extensively studied using SAR and QSAR methodologies.

A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was conducted on a series of 1,4-dihydropyridine derivatives to understand the factors governing their ability to reverse multidrug resistance (MDR) in cancer nih.gov. The contour maps generated from these models provided insights into the molecular features essential for biological activity, guiding the design of new analogs with enhanced potency nih.gov.

In another study, QSAR analysis was performed on 4-imidazolyl-1,4-dihydropyridines as calcium channel blockers. A genetic algorithm was used for variable selection to develop a multilinear regression (MLR) model. This QSAR model successfully correlated the structural features of the compounds with their pIC50 values, providing a tool to predict the activity of new derivatives nih.gov. The study highlighted that substitutions at the C-3, C-4, and C-5 positions of the dihydropyridine ring significantly alter the compound's potency and tissue selectivity nih.gov.

A similar QSAR study on new 1,4-dihydropyridines containing a 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent identified key descriptors such as HATS2v, Mor09p, Mor06p, and CIC5 as being most significant for their calcium channel blocking activity researchgate.net. The developed QSAR equation served as a useful tool for estimating the activity of newly designed compounds in this series researchgate.net.

The synthesis of chlorine-containing tetrahydropyrimidines from ethyl 4-chloroacetoacetate has also been reported, and their anticancer activity was evaluated. Although a formal QSAR calculation was not detailed, the study implicitly followed SAR principles by synthesizing a series of derivatives with varying substitutions to assess their cytotoxic effects on different cancer cell lines nih.gov. The results indicated that the nature and position of substituents on the vanillin-derived aromatic ring significantly influenced the cytotoxicity and selectivity of the compounds nih.gov.

The following table presents a summary of key findings from SAR and QSAR studies on derivatives that can be synthesized from this compound.

Compound SeriesBiological ActivityKey SAR/QSAR Findings
1,4-DihydropyridinesMDR Reversal in Cancer3D-QSAR models (CoMFA/CoMSIA) identified key steric and electrostatic features for activity.
4-Imidazolyl-1,4-dihydropyridinesCalcium Channel BlockadeQSAR model showed dependence on lipophilicity and electronic terms at C-3, C-4, and C-5 positions.
1,4-Dihydropyridines with chloro-methyl-imidazolyl substituentCalcium Channel BlockadeKey descriptors identified (HATS2v, Mor09p, Mor06p, CIC5) for predicting pIC50 values.
Chlorine-containing tetrahydropyrimidinesAnticancer ActivitySubstituent patterns on the aromatic ring influence cytotoxicity and selectivity.

These SAR and QSAR studies demonstrate a systematic approach to understanding how structural modifications to the heterocyclic scaffolds derived from this compound impact their biological activities. The insights gained are crucial for the rational design of more effective therapeutic agents.

Applications of Methyl 4 Chloroacetoacetate in the Synthesis of Complex Molecules

Pharmaceutical Intermediates Synthesis

Methyl 4-chloroacetoacetate is a pivotal starting material or intermediate in the production of numerous active pharmaceutical ingredients (APIs). Its adaptability allows for the construction of complex molecular frameworks essential for therapeutic efficacy.

Synthesis of Dolutegravir Sodium and Related Anti-AIDS Drugs

This compound is an important intermediate in the synthesis of the anti-AIDS drug Dolutegravir. scbt.comtcichemicals.com One synthetic route involves the condensation of this compound with benzyl alcohol in the presence of sodium tert-amoxide to form a benzyl ether. This intermediate is then condensed with N,N-dimethylformamide dimethyl acetal to produce methyl 2-[(benzyloxy)acetyl]-3-aminoacrylate, a key precursor for Dolutegravir. echemi.com The synthesis of Dolutegravir is a multi-step process, and the use of this compound is a critical early step in constructing the complex polycyclic structure of the final drug molecule. patsnap.com

Synthesis of Oxiracetam

In the synthesis of Oxiracetam, a nootropic drug, the related compound ethyl 4-chloroacetoacetate serves as a crucial intermediate. google.com While the provided information focuses on the ethyl ester, the underlying chemistry highlights the importance of the 4-chloroacetoacetate backbone in the synthesis of such pharmaceuticals. The synthesis of the intermediate for Oxiracetam from chloroacetate and ethyl acetate (B1210297) is a key step, demonstrating the utility of this class of compounds in building the necessary molecular architecture for nootropic agents. google.com

Precursor for Atorvastatin (Lipitor)

This compound is a key precursor in some synthetic routes for Atorvastatin, the active ingredient in the cholesterol-lowering drug Lipitor. One process involves the biocatalytic reduction of ethyl-4-chloroacetoacetate to (S)-ethyl-4-chloro-3-hydroxybutyrate, a chiral intermediate for Atorvastatin. patsnap.com Another synthetic pathway involves the condensation of an aldehyde with methyl acetoacetate to form a heptanoic acid methyl ester derivative, which is a precursor to the final Atorvastatin molecule. scbt.com

Chiral Building Blocks for Pharmaceutical Compounds

This compound and its ethyl ester counterpart are valuable precursors for the synthesis of optically active chiral building blocks, which are essential for the development of stereospecific pharmaceuticals. For instance, the asymmetric bioreduction of ethyl 4-chloroacetoacetate yields (R)-ethyl 4-chloro-3-hydroxybutyrate ((R)-CHBE). chemicea.com This chiral intermediate is a crucial component in the synthesis of several important pharmaceutical compounds, including (R)-4-amino-3-hydroxy-butyric acid, L-carnitine, and (R)-4-hydroxy-2-pyrrolidone. chemicea.com

Intermediate in the Production of Beta-lactams

While a direct and detailed synthetic pathway from this compound to beta-lactam antibiotics is not extensively documented in the readily available literature, its structural features suggest its potential as a precursor. The synthesis of beta-lactams often involves the formation of a four-membered ring, and the reactive functionalities of this compound could be utilized in constructing this core structure. For example, ethyl 4-chloroacetoacetate is used in the synthesis of Cephalosporin 2-Aminothiazole-4-Ethyl Acetate, indicating the role of this class of compounds as intermediates in the broader family of beta-lactam antibiotics. guidechem.com

Specialty Chemicals and Fine Chemicals Production

Beyond its extensive use in the pharmaceutical industry, this compound is also a valuable intermediate in the production of a variety of specialty and fine chemicals. Its reactivity allows for its incorporation into a diverse range of molecules with specific industrial applications.

The compound is utilized as an intermediate for pesticides. google.com It also finds application as a solvent and as an additive in various chemical formulations.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile and highly reactive building block in organic synthesis, particularly in the construction of various heterocyclic ring systems. Its unique structure, featuring a reactive α-chloro-β-ketoester moiety, allows for a range of cyclization reactions to form complex molecules of significant chemical and pharmacological interest. This section details the application of this compound in the synthesis of several key classes of heterocyclic compounds.

Dihydrofurans Synthesis

The synthesis of dihydrofurans, a core structure in many natural products, can be achieved using this compound through palladium-catalyzed reactions. Specifically, this compound reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to yield dihydrofuran derivatives. This transformation highlights the utility of the α-chloro ketone functionality which can react with zero-valent palladium to form oxa-π-allylpalladium complexes, key intermediates in various cyclization pathways. The palladium-catalyzed approach offers a powerful method for constructing the dihydrofuran ring system under mild conditions.

Succinimide Substituted 3(2H)-furanones

Information regarding the specific synthesis of succinimide-substituted 3(2H)-furanones directly from this compound is not available in the reviewed literature.

Thiazole and Thiazolidinone Derivatives

This compound is a valuable precursor for the synthesis of thiazole derivatives, primarily through the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this context, the α-chloro ketone part of this compound reacts with a thioamide source, such as thiourea (B124793), to form the thiazole ring. mdpi.comyoutube.com

The mechanism proceeds via an initial S-alkylation of the thioamide with the α-chloro position of the ester, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl group, and subsequent dehydration to yield the aromatic thiazole ring. youtube.com This method provides a direct and efficient route to 2-amino-4-substituted thiazoles, where the substituent at the 4-position is derived from the acetoacetate backbone.

For the synthesis of thiazolidin-4-ones, the reaction typically involves the cyclocondensation of a Schiff base with a compound containing a mercapto group, like thioglycolic acid. Alternatively, α-haloesters can be used. While direct synthesis from this compound is less commonly documented, a plausible route involves a multi-component reaction. For instance, the reaction of an amine, an aldehyde, and the α-chloroacetyl moiety of this compound with a sulfur source could lead to the formation of the thiazolidinone ring system.

Isoxazol-5(4H)-ones Derivatives

A prominent application of this compound is in the multi-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. These compounds are generated through a one-pot cyclocondensation reaction involving an aldehyde, hydroxylamine hydrochloride, and a β-ketoester like ethyl or this compound. mdpi.combepls.com This approach is highly efficient and aligns with the principles of green chemistry, often utilizing environmentally benign solvents and catalysts. mdpi.com

Several catalytic systems have been developed to promote this reaction, leading to high yields under mild conditions. For example, amine-functionalized cellulose has been employed as a catalyst in water at room temperature. mdpi.com Similarly, L-valine and sodium malonate have been shown to be effective organocatalysts for this transformation. bepls.com The use of ethyl 4-chloroacetoacetate in these reactions leads to the formation of 3-(chloromethyl)isoxazol-5(4H)-ones.

Table 1: Catalytic Systems for the Synthesis of Isoxazol-5(4H)-ones

Catalyst Solvent Temperature Yield Range
Amine-functionalized cellulose Water Room Temperature Good to High
L-valine Ethanol Reflux 74-97%

This table summarizes various catalytic systems used in the synthesis of Isoxazol-5(4H)-ones from aldehydes, hydroxylamine hydrochloride, and 4-chloroacetoacetate esters.

Tetrahydropyrimidine Derivatives

Chlorine-containing tetrahydropyrimidine derivatives have been synthesized using the Biginelli multicomponent one-pot reaction. organic-chemistry.org This reaction involves the condensation of an aldehyde (such as derivatives of vanillin), ethyl 4-chloroacetoacetate, and a urea (B33335) or thiourea derivative (like N-methylurea). organic-chemistry.org This methodology allows for the efficient construction of the tetrahydropyrimidine core, a scaffold known for its potential biological activities. Research has explored the anticancer potential of these newly synthesized compounds against various human malignant cell lines. organic-chemistry.org

C4-substituted Coumarins

This compound is a key reagent in the synthesis of C4-substituted coumarins via the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. youtube.comorganic-chemistry.org Specifically, the reaction of phenols with ethyl 4-chloroacetoacetate under solvent-free conditions using sulfamic acid as a catalyst produces 4-(chloromethyl)coumarins in moderate to excellent yields. youtube.comorganic-chemistry.org

The reaction conditions can be optimized to achieve high yields in short reaction times. For instance, the condensation of phloroglucinol with ethyl 4-chloroacetoacetate at 100°C yields the corresponding coumarin in 86% yield within 20 minutes. youtube.com The resulting 4-(chloromethyl)coumarins are valuable intermediates themselves, as the chloromethyl group can be further functionalized through nucleophilic substitution to create a diverse library of coumarin derivatives. organic-chemistry.org

Table 2: Synthesis of 4-(chloromethyl)coumarin via Pechmann Condensation

Phenol β-Ketoester Catalyst Temperature Yield Reference
Phloroglucinol Ethyl 4-chloroacetoacetate Sulfamic Acid 130°C 75% organic-chemistry.org

This table details the reaction conditions and yields for the synthesis of a C4-substituted coumarin using the Pechmann condensation.

Chiral Synthesis and Enantioselective Transformations of this compound

This compound serves as a versatile prochiral substrate in asymmetric synthesis, enabling the production of valuable chiral building blocks. Its chemical structure, featuring a ketone and an ester functional group, allows for highly selective transformations, particularly through enantioselective reduction of the carbonyl group. These transformations are pivotal in the synthesis of optically active compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Enantioselective Reduction to Chiral Hydroxybutyrates

The enantioselective reduction of the keto group in 4-chloroacetoacetate esters is a key strategy for producing chiral 4-chloro-3-hydroxybutyrates. These chiral synthons are important intermediates for various pharmaceuticals. While much of the research has focused on the ethyl ester, the principles and catalytic systems are applicable to the methyl ester as well.

Biocatalysis, employing whole microbial cells or isolated enzymes, has emerged as a highly efficient and environmentally benign method for this transformation. A wide variety of microorganisms and their enzymes, particularly carbonyl reductases, have been screened and identified for their ability to reduce 4-chloroacetoacetate esters with high enantioselectivity. These biocatalysts often utilize cofactors such as NADPH, and in many systems, a cofactor regeneration system is coupled to the main reaction to ensure catalytic efficiency. For instance, glucose dehydrogenase is commonly used to regenerate NADPH from NADP+.

The reaction conditions, including pH, temperature, and the use of biphasic solvent systems, play a crucial role in optimizing both the reaction yield and the enantiomeric excess (e.e.) of the product. For example, the use of an organic solvent-water diphasic system can facilitate substrate delivery and product removal, mitigating issues of substrate inhibition and product toxicity to the biocatalyst.

Catalyst SystemSubstrateProductEnantiomeric Excess (e.e.)YieldReference
Engineered E. coli with AcCR and GDHMethyl acetoacetateMethyl-(R)-3-hydroxybutyrate>99.9%85.3% nih.govrsc.org
Saccharomyces cerevisiae with Amberlite XAD 2 resinEthyl 4-chloroacetoacetate(S)-4-chloro-3-hydroxybutyric acid ethyl ester93%84% researchgate.net
Recombinant E. coli CgCR with GDHEthyl 4-chloroacetoacetate(R)-ethyl 4-chloro-3-hydroxybutyrate≥90%~90% mdpi.com

Construction of Chiral Spiro-cyclopentaneoxindoles

Spiro-cyclopentaneoxindoles are a significant class of heterocyclic compounds with a spiro-fused ring system at the C3 position of an oxindole core. These structures are of great interest in medicinal chemistry due to their presence in various natural products and pharmacologically active molecules. The synthesis of these complex molecules often involves organocatalytic asymmetric reactions.

However, based on a thorough review of the scientific literature, there is no direct evidence to suggest the application of this compound in the construction of chiral spiro-cyclopentaneoxindoles. The primary synthetic routes to these compounds typically involve cascade reactions, such as Michael-aldol sequences, using different starting materials.

Production of (S)-4-chloro-3-hydroxybutyrate

The (S)-enantiomer of 4-chloro-3-hydroxybutyrate is a valuable chiral building block. Its synthesis is predominantly achieved through the asymmetric reduction of a 4-chloroacetoacetate ester. Biocatalytic methods are particularly well-suited for producing the (S)-enantiomer with high optical purity.

Various microorganisms have been identified that selectively produce (S)-4-chloro-3-hydroxybutyrate. For instance, certain yeast strains, when used as whole-cell biocatalysts, can reduce ethyl 4-chloroacetoacetate to the corresponding (S)-alcohol. The reaction can be carried out in a biphasic system to enhance productivity. Furthermore, isolated enzymes, such as specific ketoreductases, have been employed for this transformation. These enzymatic systems often require a cofactor, like NADPH, and a regeneration system to be economically viable. A patent describes a method for producing ethyl (S)-4-chloro-3-hydroxybutanoate using a carbonyl reductase from Pichia stipitis, achieving over 95% conversion and 100% e.e. google.com. Another patent details a biological preparation method using a recombinant ketoreductase in a hybrid aqueous-toluene system, which allows for high substrate concentrations google.com.

CatalystSubstrateProductKey Findings
Carbonyl reductase from Pichia stipitisEthyl 4-chloroacetoacetateEthyl (S)-4-chloro-3-hydroxybutanoate>95% conversion, 100% e.e.
Recombinant ketoreductase4-chloro-3-carbonyl ethyl butyrate(S)-4-chloro-3-hydroxybutyrate ethylHigh substrate concentration (up to 40%), high efficiency.
Saccharomyces cerevisiaeEthyl 4-chloroacetoacetate(S)-4-chloro-3-hydroxybutyric acid ethyl esterUse of Amberlite XAD 2 resin improved yield and e.e.

Production of (R)-ethyl 4-chloro-3-hydroxybutyrate

(R)-ethyl 4-chloro-3-hydroxybutyrate is another crucial chiral intermediate, widely used in the synthesis of various pharmaceuticals. Similar to its (S)-enantiomer, its production heavily relies on the enantioselective reduction of ethyl 4-chloroacetoacetate.

A variety of biocatalysts, including whole cells and isolated enzymes, have been developed for the synthesis of the (R)-enantiomer. Engineered Escherichia coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration have proven to be highly effective. mdpi.com These systems can achieve high yields and excellent enantioselectivities. For example, a robust carbonyl reductase from Burkholderia gladioli has been used in a co-expression system with glucose dehydrogenase to produce (R)-ethyl 4-chloro-3-hydroxybutyrate with a 99.9% e.e. researchgate.net. The use of an aqueous/octanol biphasic system allowed for the complete conversion of a high concentration of the substrate. researchgate.net

BiocatalystSubstrateProductEnantiomeric Excess (e.e.)YieldCofactor Regeneration
Recombinant E. coli CgCREthyl 4-chloroacetoacetate(R)-ethyl 4-chloro-3-hydroxybutyrate≥90%~90%Glucose Dehydrogenase (GDH)
Carbonyl reductase from Burkholderia gladioli (BgADH3)Ethyl 4-chloro-3-oxobutanoate(R)-ethyl 4-chloro-3-hydroxybutyrate99.9%Complete conversionGlucose Dehydrogenase (GDH)

Analytical Methodologies for Methyl 4 Chloroacetoacetate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of Methyl 4-chloroacetoacetate, providing detailed information about its functional groups and molecular framework.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The key functional groups, the ester carbonyl and the ketone carbonyl, exhibit strong, distinct absorption peaks. The C-Cl bond also presents a characteristic signal in the fingerprint region.

Analysis of the FT-IR spectrum reveals prominent peaks that confirm the compound's structure. The presence of two carbonyl groups is a defining feature. The ester carbonyl (C=O) stretch typically appears at a higher wavenumber compared to the ketone carbonyl stretch. vscht.cz The C-O stretching of the ester group and the C-Cl stretching are also identifiable. nih.gov A representative FT-IR spectrum for this compound was obtained using the technique of a thin liquid layer between potassium bromide (KBr) plates. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Characteristic Absorption (cm⁻¹)
C=O Stretch Ester Carbonyl 1750 - 1735
C=O Stretch Ketone Carbonyl ~1715
C-O Stretch Ester 1260 - 1050

Note: Specific peak positions can vary slightly based on the sample preparation and instrument.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition of a molecule and its fragments. This capability is particularly valuable for elucidating complex reaction mechanisms by enabling the detection and characterization of transient intermediates.

In studies involving derivatives of this compound, such as Ethyl 4-chloroacetoacetate, HRMS has been effectively used to understand reaction pathways. arkat-usa.org The presence of a chlorine atom in the molecule is advantageous for HRMS analysis, as it imparts a distinctive isotopic pattern (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes). This unique signature aids in the confident identification of chlorine-containing intermediates among a complex mixture of species. arkat-usa.org By monitoring the reaction mixture over time, researchers can identify key intermediates, providing direct evidence for proposed mechanistic steps, such as electrophilic aromatic substitution or transesterification in condensation reactions. arkat-usa.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic compounds. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H-NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The structure of this compound (ClCH₂COCH₂COOCH₃) contains three distinct proton environments: the methyl protons of the ester group, the methylene (B1212753) protons adjacent to the chloro group, and the methylene protons situated between the two carbonyl groups. Each of these gives rise to a unique signal in the ¹H-NMR spectrum. nih.gov

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, signals corresponding to the ester carbonyl carbon, the ketone carbonyl carbon, the methyl carbon, and the two distinct methylene carbons are expected. nih.govdocbrown.info

Table 2: NMR Spectral Data for this compound

Nucleus Chemical Environment Typical Chemical Shift (δ, ppm)
¹H -OCH₃ (Ester methyl) ~3.8
¹H -COCH₂ CO- (Methylene) ~3.6
¹H ClCH₂ - (Chloromethylene) ~4.3
¹³C -OC H₃ (Ester methyl) ~52
¹³C -COC H₂CO- (Methylene) ~49
¹³C ClC H₂- (Chloromethylene) ~45
¹³C -C =O (Ketone) ~201

Note: Chemical shifts are relative to TMS (tetramethylsilane) and can be influenced by the solvent used (e.g., CDCl₃). rsc.org

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is useful for analyzing molecules containing chromophores, which are parts of the molecule that absorb light. The carbonyl groups (C=O) in this compound act as chromophores. The absorption is typically associated with n→π* electronic transitions. While not as structurally informative as NMR or IR, UV-Vis spectroscopy can be used for quantitative analysis and to monitor reactions involving changes to the chromophoric system. rsc.org

Chromatographic Techniques

Chromatography is essential for separating components of a mixture, making it ideal for assessing the purity of this compound and quantifying the yield of a reaction.

Gas Chromatography (GC) is the premier method for determining the purity of volatile compounds like this compound. tcichemicals.comlabproinc.com In this technique, the sample is vaporized and passed through a column. The components separate based on their boiling points and interactions with the column's stationary phase, and a detector measures the quantity of each component as it elutes.

For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. Commercial grades of this compound often specify a minimum purity of 96.0% as determined by GC. tcichemicals.com

GC is also a critical tool for determining reaction yield. By analyzing the reaction mixture, the amount of remaining starting material and the amount of product formed can be quantified. mdpi.com For instance, in the synthesis of derivatives, GC analysis can track the consumption of this compound and the appearance of the product peak over time. Specific GC methods, including column type (e.g., SE-54) and temperature programs, have been developed for the analysis of its derivatives, ensuring accurate separation from isomers and impurities. google.com

Table 3: Example Gas Chromatography (GC) Method Parameters for Analysis of Chloroacetoacetate Derivatives

Parameter Condition
Column SE-54, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Nitrogen or Helium
Injector Temperature 180 - 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 200 - 300 °C

| Oven Program | Initial Temp: 90°C, Ramp: 30°C/min, Final Temp: 160°C |

Source: Adapted from methodologies for ethyl 4-chloroacetoacetate analysis. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating and identifying volatile and semi-volatile compounds in a mixture. uoguelph.ca In the context of reactions involving this compound, GC-MS plays a vital role in confirming the identity of the resulting products, such as methyl 4-chloro-3-hydroxybutyrate.

The methodology involves injecting a sample of the reaction mixture into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized components through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column.

After separation in the GC, the individual components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. uoguelph.ca This allows for both targeted analysis of known compounds and non-targeted screening for unexpected byproducts. uoguelph.ca

For the analysis of chiral compounds, such as the enantiomers of methyl 4-chloro-3-hydroxybutyrate, chiral capillary gas chromatography is employed. nih.gov This technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, which interacts differently with the enantiomers, leading to their separation. nih.govgcms.cz In some cases, derivatization of the analytes is necessary to enhance their volatility, improve chromatographic properties, or facilitate separation and detection. jfda-online.comgcms.cz For instance, enantiomers can be converted into diastereomers using a chiral reagent, which can then be separated on a non-chiral column. jfda-online.com

The table below outlines typical GC-MS conditions that can be adapted for the analysis of this compound derivatives.

ParameterConditionPurpose
Column Type SE-54 Capillary ColumnSeparation of reaction components.
Injector Temperature 250 °CEnsures rapid vaporization of the sample.
Detector Temperature 260 °CMaintains analytes in the gas phase for detection.
Oven Program Initial temp 130°C for 5 min, ramp at 5°C/min to 240°C, hold for 10 minOptimizes separation of compounds with different boiling points.
Injection Volume 2.0 µLStandard volume for introducing the sample.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for quantification, MS for identification.

This table presents a general set of parameters that may require optimization for specific applications.

Flash Column Chromatography for Purification

Flash column chromatography is a widely used technique for the preparative purification of organic compounds from reaction mixtures. orgsyn.orgwfu.edu It is particularly useful for isolating derivatives of this compound, such as methyl 4-chloro-3-hydroxybutyrate, from unreacted starting materials, catalysts, and byproducts. patsnap.com The principle of flash chromatography is similar to traditional column chromatography but utilizes moderate pressure to accelerate the flow of the mobile phase, leading to faster and more efficient separations. orgsyn.org

The process begins with the selection of an appropriate solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). rochester.edu The ideal solvent system should provide good separation of the target compound from impurities on a Thin-Layer Chromatography (TLC) plate, with the desired compound having an Rf value of approximately 0.3. rochester.edu

The column is packed with a solid stationary phase, most commonly silica (B1680970) gel. rochester.edu The crude reaction mixture is then loaded onto the top of the column. This can be done by dissolving the mixture in a minimal amount of a strong solvent and applying it directly to the silica (wet loading) or by adsorbing the mixture onto a small amount of silica gel, which is then added to the column (dry loading). rochester.edu

The eluent is then passed through the column under pressure, and fractions are collected as they elute. The composition of the eluent can be kept constant (isocratic elution) or gradually changed to increase its polarity (gradient elution) to effectively separate compounds with a wide range of polarities. orgsyn.org The collected fractions are analyzed, typically by TLC, to identify those containing the pure product, which are then combined and concentrated to yield the purified compound.

The following table summarizes the key steps and considerations for purifying this compound derivatives using flash column chromatography.

StepDescriptionKey Considerations
Solvent System Selection A suitable mixture of solvents is chosen to separate the target compound from impurities.The desired compound should have an Rf of ~0.3 on TLC for optimal separation. rochester.edu
Column Packing The column is filled with silica gel as the stationary phase.The silica bed should be uniform and free of cracks to ensure good separation.
Sample Loading The crude reaction mixture is applied to the top of the silica gel.Wet loading requires minimal solvent, while dry loading can improve resolution for less soluble samples. rochester.edu
Elution The solvent system is passed through the column to separate the components.Isocratic or gradient elution can be used depending on the complexity of the mixture. orgsyn.org
Fraction Collection & Analysis Fractions are collected and analyzed (e.g., by TLC) to identify the pure product.Careful monitoring is required to pool the correct fractions.

Enantiomeric Excess Determination

In the asymmetric synthesis of chiral molecules derived from this compound, determining the enantiomeric excess (ee) is crucial for evaluating the success of the reaction. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Several analytical techniques are employed to determine the enantiomeric excess of chiral alcohols produced from the reduction of β-keto esters. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common methods. These techniques utilize a chiral stationary phase that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov

For GC analysis, the enantiomers of the resulting alcohol, such as methyl 4-chloro-3-hydroxybutanoate, can often be separated directly on a chiral column. researchgate.net In cases where direct separation is difficult, the alcohol can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess. researchgate.net This is typically achieved by using a chiral solvating agent or a chiral derivatizing agent, which induces a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of the ee. researchgate.net

The table below provides an overview of common methods for determining the enantiomeric excess of chiral derivatives of this compound.

MethodPrincipleAdvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution and accuracy.
Chiral GC Separation of enantiomers on a chiral capillary column.High efficiency and sensitivity.
NMR Spectroscopy Use of chiral auxiliaries to induce chemical shift differences between enantiomers.Provides structural information in addition to ee.

pH Monitoring in Reaction Systems

The pH of the reaction medium is a critical parameter in many chemical and biochemical transformations, including those involving this compound. nih.gov Monitoring and controlling the pH is essential for optimizing reaction rates, yields, and, in the case of enzymatic reactions, the activity and selectivity of the biocatalyst. nih.govnih.gov

In biocatalytic reductions of ketones, such as the conversion of this compound to its corresponding chiral alcohol, the pH can significantly influence the enzyme's performance. nih.govbohrium.com Enzymes typically have an optimal pH range for their activity, and deviations from this range can lead to a decrease in reaction rate and enantioselectivity. researchgate.net The pH can affect the ionization state of amino acid residues in the enzyme's active site and the substrate itself, which in turn influences substrate binding and catalysis. mdpi.com

For instance, in the enzymatic reduction of ethyl 4-chloroacetoacetate, the reaction pH has been shown to be a crucial factor. mdpi.com While some studies report that the medium pH has little influence within a certain range, others have identified a clear optimal pH for achieving the highest yield. mdpi.com In whole-cell biocatalysis, pH can also impact the regeneration of essential cofactors like NADH or NADPH. nih.gov

Real-time pH monitoring can be achieved using various sensors, including optical pH sensors integrated into microfluidic reactors. nih.gov This allows for continuous tracking of the reaction's progress and enables timely adjustments to maintain the optimal pH. nih.gov In some reactions, the pH may change as the reaction proceeds, for example, due to the formation of acidic or basic byproducts. In such cases, a buffer system is employed to maintain a stable pH. researchgate.net The choice and concentration of the buffer are important considerations, as they can also affect the reaction outcome.

The following table highlights the importance of pH monitoring in reactions involving this compound.

AspectImportance in Reaction Systems
Enzyme Activity Enzymes exhibit maximum activity at a specific optimal pH. researchgate.net
Enzyme Selectivity The stereochemical outcome of an enzymatic reaction can be pH-dependent. nih.gov
Cofactor Regeneration The efficiency of cofactor regeneration in whole-cell systems can be influenced by pH. nih.gov
Substrate/Product Stability The stability of reactants and products can be affected by the pH of the medium. researchgate.net
Reaction Rate Maintaining the optimal pH can lead to a higher reaction rate and yield. mdpi.com

Environmental and Sustainability Considerations in Methyl 4 Chloroacetoacetate Chemistry

Reduction of Waste Generation and Environmental Pollution

Traditional synthesis routes for methyl 4-chloroacetoacetate often generate significant waste streams, posing environmental challenges. Key areas of concern include the formation of chlorinated by-products, management of acidic off-gases, and the generation of large volumes of wastewater.

Conventional batch production, which involves the chlorination of diketene (B1670635) followed by esterification with methanol (B129727), can lead to the creation of unwanted polychlorinated compounds. researchgate.net These by-products not only reduce the yield of the desired product but also complicate purification processes and contribute to the chlorinated organic waste stream. Furthermore, the process generates hydrogen chloride (HCl) gas, which must be neutralized. google.com Historically, this neutralization was often accomplished using an alkali wash, which, along with subsequent washing steps, resulted in large quantities of saline wastewater that require treatment. google.comgoogle.com

Modern advancements aim to address these issues directly. One significant improvement involves modifying the chlorination step. Instead of a constant flow, a segmented introduction of chlorine gas with a variable flow rate has been shown to minimize the formation of chlorine-containing by-products. patsnap.com This enhanced control over the reaction reduces environmental pollution and simultaneously increases the yield and purity of the final product. patsnap.com

Another key strategy targets the HCl tail gas. Instead of treating it as a waste product to be neutralized, new post-treatment methods capture the HCl gas in a multi-stage absorption system. google.com This process not only prevents the release of acidic gases but also converts the waste stream into a valuable co-product: industrial-grade hydrochloric acid, which can be sold. google.com This approach significantly reduces the amount of wastewater and eliminates the generation of waste salts from neutralization, aligning with the principles of a circular economy and clean production. google.com

Development of Environmentally Friendly Processes

The development of greener and more sustainable processes for producing and using this compound focuses on two primary areas: the adoption of continuous manufacturing technologies and the use of biocatalysis.

Continuous Flow Chemistry: The shift from traditional batch manufacturing to continuous synthesis using micro-channel or falling film reactors represents a significant step towards a greener process. researchgate.netgoogle.com Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, leading to improved reaction selectivity and a reduction in the formation of polychlorinated by-products. researchgate.net This enhanced control improves safety by minimizing the accumulation of hazardous intermediates. researchgate.net The enclosed nature of these systems also reduces fugitive emissions, and their efficiency leads to lower energy consumption and shortened reaction times compared to conventional batch methods. researchgate.net Post-treatment processes integrated into continuous systems, such as continuous rectification for solvent separation, are described as "green and environment-friendly." google.com

Biocatalysis: Biocatalytic reduction of this compound (or its ethyl ester analogue) to produce chiral 4-chloro-3-hydroxybutanoates is a sustainable alternative to conventional chemical reduction. mdpi.com Traditional chemical methods often rely on catalysts containing rare or heavy metals, or employ flammable and explosive reagents like sodium borohydride. mdpi.comresearchgate.net These methods can require harsh reaction conditions and may result in lower optical purity of the desired chiral product. mdpi.com

In contrast, biocatalysis utilizes enzymes or whole microorganisms (like Saccharomyces cerevisiae, Candida magnoliae, or recombinant Escherichia coli) to perform the reduction under mild conditions (ambient temperature and pressure). mdpi.comnih.gov This approach offers high selectivity and conversion rates, leading to products with high optical purity while avoiding the use of hazardous reagents and toxic metal catalysts. mdpi.com

Co-factor Regeneration Strategies in Biocatalysis

The enzymatic reduction of the keto group in 4-chloroacetoacetate esters is a highly efficient and stereoselective process. However, the reductases responsible for this transformation depend on expensive nicotinamide (B372718) cofactors, typically NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) or NADH (Nicotinamide adenine dinucleotide). nih.gov For biocatalysis to be economically viable on an industrial scale, the consumed cofactor must be continuously regenerated in situ.

Whole-cell biocatalysis is a widely adopted and effective strategy that circumvents the need to add and regenerate cofactors externally. The microorganism's own metabolic machinery is harnessed to recycle the cofactor. A common approach involves using a secondary enzyme within the cell that oxidizes a cheap, sacrificial co-substrate, thereby reducing the NADP+ back to NADPH.

A prime example is the co-expression of a carbonyl reductase (for the primary reaction) and a glucose dehydrogenase (GDH) within a single recombinant E. coli cell. google.comnih.gov In this system, the GDH oxidizes glucose to gluconic acid, a reaction that simultaneously regenerates the NADPH needed by the carbonyl reductase to reduce the 4-chloroacetoacetate ester. nih.gov This creates a self-sustaining catalytic system where the only major inputs are the substrate and the inexpensive co-substrate, glucose. google.comnih.gov This coupled-enzyme approach has proven highly effective, achieving high yields and allowing the total turnover number (moles of product per mole of cofactor) to reach into the tens of thousands, drastically reducing the process cost associated with the cofactor. google.com

Cofactor Regeneration StrategyKey ComponentsCo-substrateAdvantages
Whole-Cell Biocatalysis with Coupled Enzymes Recombinant E. coli expressing: • Carbonyl Reductase • Glucose Dehydrogenase (GDH)GlucoseNo need for external cofactor addition; high turnover number; uses an inexpensive co-substrate; simplified process. google.comnih.gov
Isolated Enzyme System Purified Oxidoreductase Purified Glucose Dehydrogenase (GDH)GlucoseAllows for precise control of enzyme ratios and reaction conditions. mdpi.com

Reusability of Catalysts and Solvents

Sustainability in chemical synthesis is heavily dependent on the ability to reuse and recycle key components like catalysts and solvents.

Solvent Recycling: In the chemical synthesis of this compound, chlorinated solvents such as dichloromethane (B109758) are commonly used. google.com Green process design incorporates steps for the efficient recovery and recycling of these solvents. Continuous processes often include integrated light component removal and pressure reduction rectifying towers that separate the solvent from the product mixture, allowing the solvent to be recycled back into the process. google.com This minimizes solvent consumption and waste generation. In some biocatalytic processes, green solvents like ethyl acetate (B1210297) are used, which are favored because they are easier to volatilize and separate for subsequent reuse. nih.gov

Catalyst Reusability: In biocatalytic processes, the reuse of the biological catalyst is a critical economic and environmental consideration. Using whole-cell biocatalysts is advantageous as it avoids the costly and complex steps of enzyme purification. nih.gov These whole-cell catalysts can be recovered and reused, although specific performance over multiple cycles depends on maintaining cell viability and enzyme activity.

A more robust approach to catalyst reusability is immobilization. While not yet widely reported for this specific transformation, immobilizing the reductase enzyme on a solid support is a common strategy in biocatalysis. Immobilization can enhance enzyme stability and simplifies the separation of the catalyst from the reaction mixture, allowing for straightforward recovery and reuse over numerous reaction cycles. mdpi.com

Green Chemistry Metrics and Improved Efficiency

The environmental performance and efficiency of different synthetic routes for this compound can be compared using green chemistry metrics. While detailed Process Mass Intensity (PMI) or E-Factor calculations are complex, improvements in key performance indicators like yield, purity, and reaction conditions clearly demonstrate a trend towards greener chemistry.

Traditional batch processes often suffer from lower yields due to by-product formation and harsh purification steps. google.com In contrast, optimized processes demonstrate significant improvements. For example, methods utilizing controlled, variable-flow chlorination report yields exceeding 96% and product purities of over 98%. google.com Continuous manufacturing processes also contribute to higher efficiency by reducing reaction times and energy consumption. researchgate.net

Biocatalytic methods also show high efficiency, with reported yields of over 90% even at very high substrate concentrations (up to 1000 mM). mdpi.com The true green advantage of biocatalysis lies in the replacement of hazardous chemical reagents and the use of mild, water-compatible reaction conditions, which would drastically reduce the E-Factor and PMI of the process by minimizing the waste generated from reagents and harsh work-up procedures. nih.gov

The table below provides a qualitative and quantitative comparison of different process types.

Process Efficiency Comparison

Metric Traditional Batch Process Improved Chemical Process (e.g., Continuous Flow) Biocatalytic Process
Yield Lower (e.g., ~56% in some older methods) google.com High (>96%) google.com High (>90%) mdpi.com
Purity Variable, requires extensive purification High (>98%) google.com Very high optical purity (>99% e.e.) google.com
Reaction Conditions Very low temperatures (-30 to -10 °C) google.com Low temperatures (-20 °C), but with better control patsnap.com Mild (e.g., 30 °C) mdpi.com
Key Waste Streams Chlorinated by-products, HCl gas, saline wastewater google.compatsnap.com Reduced by-products, HCl converted to co-product google.compatsnap.com Biodegradable cell mass, aqueous buffer

| Catalyst/Reagents | Chlorine gas, alkali for neutralization google.com | Chlorine gas, recyclable solvents google.com | Renewable enzymes/cells, glucose nih.gov |

Q & A

Q. What are the common synthetic routes for Methyl 4-chloroacetoacetate in organic chemistry research?

this compound is typically synthesized via esterification of 4-chloroacetoacetic acid with methanol under acid catalysis or through nucleophilic substitution of α-chloro ketones. For example, it can be prepared by reacting chloroacetyl chloride with methyl acetoacetate derivatives. Key intermediates like ethyl 4-chloroacetoacetate (structurally analogous) are synthesized via condensation reactions involving chloroacetone and ethyl acetoacetate under basic conditions, as demonstrated in studies on heterocyclic compound synthesis . Reaction optimization often involves controlling temperature (e.g., 0–25°C) and stoichiometric ratios to minimize side reactions like over-alkylation .

Q. How is this compound characterized using spectroscopic and analytical methods?

Characterization relies on:

  • NMR spectroscopy : The keto-enol tautomerism can be inferred from the absence of an OH signal in 1H^1H NMR, with distinct peaks for the methyl ester (δ ~3.7 ppm) and the α-proton adjacent to the carbonyl (δ ~4.5 ppm) .
  • IR spectroscopy : Strong absorption bands at ~1740 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (ketone C=O) confirm functional groups .
  • Chromatography : GC-MS or HPLC methods are used to assess purity, especially when synthesizing enantiomerically pure derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Volatility and flammability : With a boiling point of 85°C and flash point of 102°C, it requires storage in airtight containers away from ignition sources .
  • Toxicity : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. In case of contact, flush skin/eyes with water for 15 minutes and seek medical attention .
  • Regulatory compliance : Classified under UN 2810 for toxic liquids, ensuring proper labeling and disposal protocols .

Advanced Research Questions

Q. How can enantioselective reduction of this compound be achieved, and what factors influence enantiomeric excess (ee)?

Enantioselective reduction to (R)- or (S)-3-hydroxy esters is achieved using biocatalysts:

  • Baker’s yeast : In the presence of additives like allyl bromide, reductions proceed with >95% ee for the (R)-enantiomer at 30°C under aerobic conditions. Substrate concentration (1–2 mM) and reaction time (1–2 hours) are critical to avoid byproduct formation .
  • Acetobacter pasteurianus : Whole-cell biocatalysis in aqueous buffer (pH 6.0) yields (S)-enantiomers with 97% ee. Temperature (25–30°C) and glucose-free media enhance enzymatic activity .

Q. What challenges arise in optimizing reaction conditions for heterocyclic compound synthesis using this compound?

  • Competing reaction pathways : The α-chloro ketone moiety can undergo nucleophilic substitution or elimination, requiring precise control of base strength (e.g., NaH vs. K2 _2CO3_3) and solvent polarity (e.g., THF vs. DMF) to favor cyclization over acyclic intermediates .
  • Tautomer equilibrium : Keto-enol tautomerism affects reactivity in condensation reactions. Stabilizing the keto form with anhydrous conditions improves yields in Hantzsch dihydropyridine syntheses .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic acyl substitution?

The electron-withdrawing chloro group at the γ-position increases the electrophilicity of the β-keto ester, facilitating nucleophilic attack. For example, in synthesizing pyrido[2,3-d]pyrimidines, the chloro substituent enhances the leaving group ability, enabling efficient displacement by amines or thiols under mild conditions (e.g., room temperature, DCM solvent) . Computational studies (DFT) reveal that the LUMO energy of the β-keto ester is lowered by ~1.5 eV compared to non-chlorinated analogs, rationalizing its enhanced reactivity .

Q. What computational methods predict the stability and regioselectivity of this compound derivatives?

  • DFT calculations : Used to model transition states in enantioselective reductions, identifying hydrogen-bonding interactions between the substrate and reductase active sites that dictate stereochemical outcomes .
  • Molecular docking : Predicts binding affinities of this compound-derived inhibitors (e.g., dihydropyridines) to target proteins like calcium channels, guiding structure-activity relationship (SAR) studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.